molecular formula C9H14N2O2 B14849177 2-(2,6-Dimethoxypyridin-4-YL)ethanamine

2-(2,6-Dimethoxypyridin-4-YL)ethanamine

Cat. No.: B14849177
M. Wt: 182.22 g/mol
InChI Key: TVPHUTAUIYTAOM-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxypyridin-4-YL)ethanamine is an organic compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two methoxy groups at the 2 and 6 positions and an ethanamine group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction is carried out at elevated temperatures to achieve high conversion and selectivity.

Industrial Production Methods

Industrial production of 2-(2,6-Dimethoxypyridin-4-YL)ethanamine follows similar synthetic routes but on a larger scale. The process is optimized to improve yield, reduce waste, and enhance product quality. The use of environmentally friendly reagents and catalysts is emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxypyridin-4-YL)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2,6-Dimethoxypyridin-4-YL)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxypyridin-4-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethoxypyridin-4-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2,6-dimethoxypyridin-4-yl)ethanamine

InChI

InChI=1S/C9H14N2O2/c1-12-8-5-7(3-4-10)6-9(11-8)13-2/h5-6H,3-4,10H2,1-2H3

InChI Key

TVPHUTAUIYTAOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)OC)CCN

Origin of Product

United States

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